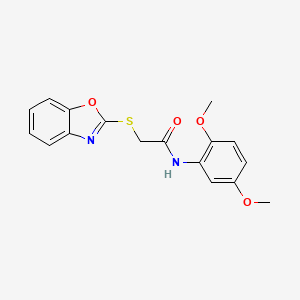

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole core linked via a sulfanyl (-S-) group to an acetamide moiety. This compound shares structural motifs with vasopressors (e.g., Midodrine) and benzothiazole/benzimidazole-based analogs, making it a candidate for comparative analysis .

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-11-7-8-14(22-2)13(9-11)18-16(20)10-24-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGHODSOPOYPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354717 | |

| Record name | ZINC00272781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-55-8 | |

| Record name | ZINC00272781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether is reacted with 2,5-dimethoxyaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and the dimethoxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Benzotriazole and Triazole Derivatives

Example Compound :

2-[[5-(1H-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide ().

- Structural Differences : Replaces benzoxazole with a triazole ring substituted by benzotriazolylmethyl and phenyl groups.

- However, increased steric bulk could reduce solubility .

Benzothiazole-Based Analogs

Example Compound :

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29, ).

- Structural Differences : Benzothiazole replaces benzoxazole, with a 6-CF₃ substituent.

- Key Data :

- Functional Implications :

Midodrine (Vasopressor Analog)

Example Compound : Midodrine Hydrochloride ().

- Structural Differences: Lacks the benzoxazole-sulfanyl group; features a 2-aminoethyl side chain instead.

- Key Data: Solubility: Highly water-soluble (290.7 g/mol) due to the hydrophilic amino group . Pharmacology: Acts as an α₁-adrenergic agonist for hypotension .

- Functional Implications :

Benzimidazole-Sulfanyl Analogs

Example Compound :

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide ().

- Structural Differences : Benzimidazole replaces benzoxazole; 2,5-dichlorophenyl replaces dimethoxyphenyl.

- Benzimidazole’s basic NH group may participate in hydrogen bonding, influencing solubility and target engagement .

Quinolinone and Thiadiazole Derivatives

Example Compound: 2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide ().

- Structural Differences: Incorporates a sulfonylquinolinone system, increasing molecular weight (C₂₅H₂₁FN₂O₆S, 496.5 g/mol).

- Larger molecular size may limit blood-brain barrier penetration compared to simpler benzoxazole analogs .

Comparative Analysis Table

| Property | Target Compound | Benzothiazole Analog (Compound 29) | Midodrine | Benzimidazole Analog |

|---|---|---|---|---|

| Core Structure | Benzoxazole-sulfanyl | Benzothiazole | Aminoethyl-acetamide | Benzimidazole-sulfanyl |

| Key Substituent | 2,5-Dimethoxyphenyl | 6-CF₃, 2,5-dimethoxyphenyl | 2,5-Dimethoxyphenyl | 2,5-Dichlorophenyl |

| Molecular Weight | ~330–350 g/mol (estimated) | 370.3 g/mol | 290.7 g/mol | ~350–370 g/mol (estimated) |

| Melting Point | Not reported | 146–147°C | 473–475 K (decomposes) | Not reported |

| Synthetic Yield | Not reported | 31% | Industrial scale optimized | Not reported |

| Pharmacological Target | Potential α₁-adrenergic/unknown | Kinase inhibition (hypothesized) | α₁-Adrenergic receptor | Antifungal/antibacterial (hypothesized) |

Key Research Findings

In contrast, chloro or CF₃ substituents (e.g., benzimidazole analogs) increase electron withdrawal, altering binding kinetics .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., Compound 29) improves reaction efficiency but yields modest (31%), suggesting scalability challenges compared to Midodrine’s optimized manufacturing .

Solubility and Bioavailability :

- Midodrine’s high water solubility contrasts with the lipophilic benzothiazole/benzoxazole analogs, which may require formulation adjustments for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.